4-(Diethylamino)-2-hydroxybenzoic acid

Description

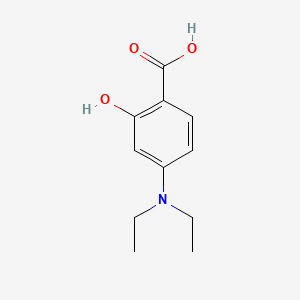

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(diethylamino)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-12(4-2)8-5-6-9(11(14)15)10(13)7-8/h5-7,13H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYRYLLQDKRMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177617 | |

| Record name | 4-(Diethylamino)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23050-90-0 | |

| Record name | 4-(Diethylamino)-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23050-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diethylamino)salicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023050900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diethylamino)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)salicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of 4 Diethylamino 2 Hydroxybenzoic Acid

Direct Synthetic Pathways for 4-(Diethylamino)-2-hydroxybenzoic Acid

The most prominent and industrially relevant method for the direct synthesis of this compound is the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide ion, in this case, the potassium salt of 3-diethylaminophenol, with carbon dioxide under elevated temperature and pressure.

The Kolbe-Schmitt reaction is an electrophilic aromatic substitution where the weakly electrophilic carbon dioxide is attacked by the electron-rich phenoxide ring. The reaction mechanism can be summarized in the following steps:

Formation of the Phenoxide: 3-Diethylaminophenol is treated with a strong base, typically potassium hydroxide (B78521), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic potassium 3-diethylaminophenoxide. wikipedia.org

Electrophilic Attack: The phenoxide ion then attacks the carbon atom of carbon dioxide. The regioselectivity of this carboxylation is highly dependent on the reaction conditions and the counter-ion of the phenoxide. wikipedia.orgquora.com While sodium phenoxide tends to yield the ortho product (salicylic acid), the use of potassium phenoxide favors the formation of the para-carboxylated product, this compound. cambridge.orgjk-sci.com This is attributed to the larger size of the potassium ion, which may sterically hinder the formation of the ortho intermediate complex. jk-sci.com

Tautomerization and Protonation: The resulting intermediate undergoes tautomerization to restore the aromaticity of the ring, followed by acidification to protonate the carboxylate and yield the final product, this compound. quora.com

A proposed mechanism for the Kolbe-Schmitt reaction is depicted below:

Step 1: Formation of Potassium 3-diethylaminophenoxide

(C₂H₅)₂NC₆H₄OH + KOH → (C₂H₅)₂NC₆H₄O⁻K⁺ + H₂O

Step 2: Electrophilic attack of CO₂ on the phenoxide ring

(C₂H₅)₂NC₆H₄O⁻K⁺ + CO₂ → [(C₂H₅)₂NC₆H₄(O)COOK]⁻K⁺

Step 3: Tautomerization and Acidification

[(C₂H₅)₂NC₆H₄(O)COOK]⁻K⁺ + H⁺ → HOC₆H₃(N(C₂H₅)₂)COOH + K⁺

The yield of this compound via the Kolbe-Schmitt reaction is highly sensitive to several parameters. Optimization of these conditions is crucial for maximizing the production of the desired para-isomer and minimizing side reactions. Key parameters include:

Temperature and Pressure: The carboxylation is typically carried out at temperatures ranging from 120-150°C and under high pressures of carbon dioxide (up to 100 atm). wikipedia.orgnumberanalytics.com These conditions are necessary to drive the reaction towards the product side, as the carboxylation is reversible.

Choice of Base: As previously mentioned, the use of potassium hydroxide is critical for directing the carboxylation to the para position. cambridge.orgjk-sci.com

Solvent: The reaction is often carried out under solvent-free conditions or in a high-boiling inert solvent. The presence of water can be detrimental to the yield as it can react with the phenoxide and reduce its nucleophilicity. jk-sci.com

Reaction Time: Sufficient reaction time is necessary to ensure complete carboxylation. However, prolonged reaction times at high temperatures can lead to decomposition of the product.

The table below summarizes the typical reaction conditions for the Kolbe-Schmitt synthesis of substituted salicylic (B10762653) acids.

| Parameter | Condition | Rationale |

| Starting Material | 3-Diethylaminophenol | Provides the aromatic core with the diethylamino and hydroxyl substituents. |

| Reagent | Carbon Dioxide (CO₂) | Acts as the electrophile for the carboxylation reaction. |

| Base | Potassium Hydroxide (KOH) | Forms the reactive phenoxide and favors para-carboxylation. cambridge.orgjk-sci.com |

| Temperature | 120-150°C | Provides the necessary activation energy for the reaction. wikipedia.orgnumberanalytics.com |

| Pressure | High pressure (up to 100 atm) | Increases the concentration of CO₂ in the reaction mixture. wikipedia.orgnumberanalytics.com |

| Work-up | Acidification (e.g., with HCl) | Protonates the carboxylate to yield the final carboxylic acid. quora.com |

Derivatization Strategies and Synthetic Utility of this compound

This compound possesses two reactive functional groups: a carboxylic acid and a phenolic hydroxyl group. This dual functionality allows for a variety of derivatization strategies, making it a versatile building block in organic synthesis. The formation of esters and amides are among the most common and useful transformations of this compound.

The synthesis of esters and amides from this compound can be achieved through various methods, with the regioselectivity of the reaction being a key consideration.

The relative reactivity of the carboxylic acid and the phenolic hydroxyl group dictates the outcome of the derivatization reaction. Generally, the carboxylic acid is more acidic than the phenolic hydroxyl group, while the phenolic hydroxyl group is more nucleophilic.

Esterification:

Fischer Esterification: This is a classic method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). ma.edu This method is highly selective for the esterification of the carboxylic acid group, as the phenolic hydroxyl group is less reactive under these acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.

Mitsunobu Reaction: For the selective esterification of the phenolic hydroxyl group, the Mitsunobu reaction is a suitable method. acs.orgresearchgate.net This reaction involves the use of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate) to activate the hydroxyl group for nucleophilic attack by an alcohol. This method is generally chemoselective for the esterification of phenolic alcohols in the presence of carboxylic acids. acs.org

Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to form esters from carboxylic acids and alcohols. rsc.org The regioselectivity can be controlled by the reaction conditions. In the absence of a strong acid, the reaction tends to favor esterification of the carboxylic acid.

Amidation:

Direct Amidation: Amides can be formed by the direct reaction of the carboxylic acid with an amine, often at high temperatures to drive off the water formed. However, this method can be harsh and may lead to side reactions.

Coupling Reagents: A more common and milder approach is the use of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by an amine. This method is highly selective for the formation of an amide at the carboxylic acid position.

Via Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the corresponding amide. This method is also selective for the carboxylic acid group.

The regioselectivity of these reactions is summarized in the table below:

| Reaction Type | Reagents and Conditions | Primary Site of Reaction |

| Esterification | Alcohol, Acid Catalyst (Fischer) | Carboxylic Acid |

| Alcohol, PPh₃, DEAD (Mitsunobu) | Phenolic Hydroxyl acs.orgresearchgate.net | |

| Alcohol, DCC | Carboxylic Acid rsc.org | |

| Amidation | Amine, Coupling Reagent (e.g., DCC) | Carboxylic Acid |

| 1. SOCl₂, 2. Amine | Carboxylic Acid |

The esters and amides derived from this compound have potential applications in various fields, drawing parallels from the known activities of similar substituted salicylic and benzoic acid derivatives.

Pharmaceutical Applications: Derivatives of 4-aminosalicylic acid, a close structural analog, are known for their antibacterial and anti-inflammatory properties. wikipedia.orgnih.gov It is plausible that esters and amides of this compound could be synthesized and screened for similar biological activities. For instance, the introduction of different ester and amide functionalities can modulate the lipophilicity of the molecule, which can in turn affect its pharmacokinetic and pharmacodynamic properties.

Materials Science: Substituted benzoic acids and their derivatives are used in the synthesis of polymers, liquid crystals, and other advanced materials. The presence of the diethylamino group, a strong electron-donating group, can impart interesting photophysical properties to the molecule, making its derivatives potential candidates for use as fluorescent probes or in the development of organic light-emitting diodes (OLEDs).

Cosmetics: Derivatives of a similar compound, 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester, are used as effective UV-A filters in sunscreens. epo.org This suggests that ester derivatives of this compound could also be investigated for their UV-absorbing properties.

The synthesis of these functionalized derivatives typically follows the general esterification and amidation procedures outlined above, using appropriately substituted alcohols and amines to introduce the desired functional groups.

Schiff Base Condensation Reactions Involving the Hydroxy and Carboxylic Acid Moieties

The reactivity of this compound and its derivatives, particularly the corresponding aldehyde (4-(diethylamino)salicylaldehyde), allows for the formation of Schiff bases through condensation reactions. These reactions typically involve the aldehyde functionality reacting with primary amines to form a characteristic azomethine (-C=N-) group.

Schiff base derivatives are commonly synthesized by the condensation of 4-(diethylamino)salicylaldehyde (B93021) with a primary amine in a suitable solvent, such as ethanol (B145695). The mixture is often refluxed to drive the reaction to completion, resulting in the formation of the imine product. nih.gov For instance, the reaction of 4-diethylaminosalicylaldehyde with 4-carboxyaniline in refluxing ethanol yields the Schiff base (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid. nih.gov

Structurally, these molecules possess several key features. The central C=N double bond typically adopts an E conformation. A significant characteristic is the formation of a strong intramolecular hydrogen bond between the hydroxyl proton (O-H) and the nitrogen atom of the azomethine group (O—H⋯N). nih.gov This interaction leads to the formation of a stable six-membered pseudo-ring, known as an S(6) ring motif. nih.gov X-ray crystallography studies reveal that the benzene (B151609) rings attached to the imine bond are often not coplanar, with a measurable dihedral angle between them. nih.gov

| Reactants | Reaction Conditions | Product | Key Structural Features | Reference |

|---|---|---|---|---|

| 4-Diethylaminosalicylaldehyde + 4-Carboxyaniline | Ethanol, Reflux, 30 min | (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid | E conformation about C=N bond; Intramolecular O—H⋯N hydrogen bond; Dihedral angle between benzene rings: 12.25° | nih.gov |

Schiff bases derived from hydroxy-substituted aldehydes, such as 4-(diethylamino)salicylaldehyde, can exist in a state of equilibrium between different tautomeric forms. This phenomenon is primarily due to intramolecular proton transfer between the phenolic oxygen and the imine nitrogen. The two predominant forms are the enol-imine form and the keto-amine form. mdpi.commedchemexpress.com

In the enol-imine tautomer, the proton resides on the oxygen atom, and the structure is stabilized by an O-H···N intramolecular hydrogen bond. mdpi.com In the keto-amine tautomer, the proton has transferred to the nitrogen atom, creating a zwitterionic species (O⁻-···H-N⁺) and converting the benzene ring to a quinoid-like structure. mdpi.commedchemexpress.com The equilibrium between these forms can be influenced by several factors, including the solvent's polarity and hydrogen-bonding capabilities. medchemexpress.com In many cases, the enol-imine form is found to be the more stable and predominant species in both solid and solution states. medchemexpress.com

| Tautomeric Form | Description | Key Structural Feature | Stabilizing Interaction |

|---|---|---|---|

| Enol-imine | Proton is located on the phenolic oxygen. | -C-OH and -C=N- | Intramolecular O-H···N hydrogen bond mdpi.com |

| Keto-amine (Zwitterionic) | Proton has transferred from the oxygen to the nitrogen. | -C=O and -C=N⁺H- | Intramolecular O⁻···H-N⁺ ionic interaction mdpi.com |

Azo Coupling Reactions for Chromophore Development

The electron-rich aromatic ring of this compound makes it an excellent coupling component for azo coupling reactions. The strong electron-donating effects of both the diethylamino and hydroxy groups activate the ring towards electrophilic substitution by a diazonium ion, leading to the formation of intensely colored azo dyes.

The synthesis of azo dyes from this compound follows a well-established two-step process. researchgate.netnih.gov First, a primary aromatic amine is diazotized by treating it with a cold solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at a low temperature (0–5 °C) to form a diazonium salt. researchgate.net Second, the resulting diazonium salt solution is added dropwise to a cold, alkaline solution of this compound. researchgate.net The electrophilic diazonium ion attacks the activated aromatic ring, typically at the position ortho to the powerful hydroxyl directing group, to form the azo compound. raineslab.com

The chromophoric (color-imparting) properties of the resulting azo dyes are highly tunable. The final color is determined by the extended π-conjugated system that spans from the aromatic amine portion to the this compound moiety through the -N=N- (azo) bridge. By varying the substituents on the primary aromatic amine used to generate the diazonium salt, the electronic properties of the molecule can be systematically altered, leading to shifts in the absorption maximum (λmax) and a wide palette of colors from yellow to red and blue. google.com

| Step | Reactants | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Diazotization | Aromatic Amine (Ar-NH₂), Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C | Aromatic Diazonium Salt (Ar-N₂⁺Cl⁻) | researchgate.net |

| 2. Azo Coupling | Ar-N₂⁺Cl⁻, this compound | Alkaline solution (e.g., NaOH), 5–10 °C | Azo Dye (Ar-N=N-C₆H₂(OH)(NEt₂)COOH) | researchgate.netraineslab.com |

Integration into Polycyclic Systems: Benzophenone (B1666685) and Rhodamine Core Formation

Derivatives of this compound are critical intermediates in the synthesis of complex, polycyclic fluorophores, most notably those based on the xanthene core, such as rhodamines.

The construction of the rhodamine scaffold often begins not with the benzoic acid itself, but with a closely related precursor, 3-N,N-diethylaminophenol. This compound reacts with phthalic anhydride (B1165640) in a Friedel-Crafts acylation reaction to produce a key benzophenone intermediate: 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. researchgate.netpsu.edu This intermediate is foundational for building the three-ring xanthene system. In a subsequent step, this benzophenone derivative is condensed with another mole of an m-aminophenol derivative (such as 3-N,N-diethylaminophenol) at high temperatures in the presence of an acid catalyst. This condensation and cyclization sequence yields the characteristic polycyclic, fluorescent rhodamine structure. raineslab.com

Furthermore, the aldehyde derivative, 4-(diethylamino)salicylaldehyde, serves as a vital building block for styryl and hemicyanine dyes. These dyes are typically synthesized via a Knoevenagel-type condensation reaction. The electron-rich 4-(diethylamino)salicylaldehyde is reacted with a compound containing an active methyl or methylene (B1212753) group, often a heterocyclic quaternary salt like 2-methylbenzo[d]thiazolium salt, in the presence of a basic catalyst such as piperidine. mdpi.com This reaction creates the extended π-conjugated system characteristic of hemicyanine dyes, where the 4-(diethylamino)-2-hydroxyphenyl moiety functions as the potent electron-donor part of the fluorophore.

| Precursor Derivative | Reaction Type | Reacts With | Resulting Scaffold/Intermediate | Target Fluorophore Class | Reference |

|---|---|---|---|---|---|

| 3-N,N-Diethylaminophenol | Friedel-Crafts Acylation | Phthalic Anhydride | 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid (Benzophenone) | Rhodamines | researchgate.netpsu.edu |

| 4-(Diethylamino)salicylaldehyde | Knoevenagel Condensation | Heterocycle with active methyl group (e.g., Quaternary benzothiazolium salt) | Styryl linkage (D-π-A system) | Hemicyanines | mdpi.com |

Acid-Promoted Friedel-Crafts Acylation Pathways for Fluorescent Matrices

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring, typically involving the reaction of an acylating agent (like an acyl chloride or carboxylic acid) with an aromatic compound in the presence of a strong acid catalyst. nih.govnih.gov In the context of this compound, this reaction provides a potential pathway to synthesize complex aromatic ketones, which can serve as the core structures for fluorescent dyes and matrices. The synthesis of rhodol dyes, for instance, often employs an acid-catalyzed condensation, which is mechanistically related to Friedel-Crafts acylation. nih.govrsc.org

The general mechanism involves the generation of a highly electrophilic acylium ion from the carboxylic acid. nih.gov For aminocarboxylic acids, the basic amino group can be protonated in strong acids, which can inhibit the formation of the necessary acylium ion due to charge-charge repulsion. nih.gov However, methodologies using strong Brønsted acids like polyphosphoric acid (PPA) or triflic acid (TfOH), sometimes in conjunction with a Lewis base like P₄O₁₀, have been developed to facilitate the acylation of aromatic compounds with unprotected aminobenzoic acids. nih.govresearchgate.net

A plausible pathway for utilizing this compound in this context would involve its reaction with an electron-rich aromatic or heteroaromatic compound (e.g., a phenol (B47542), resorcinol, or julolidine (B1585534) derivative) in a strong acid medium such as PPA. The acid would act as both the solvent and the catalyst, promoting the formation of an acylium ion from the carboxylic acid group. The powerful electron-donating effects of the ortho-hydroxyl and para-diethylamino substituents on the benzoic acid ring would not directly participate in the acylation but are crucial for the photophysical properties of the final product, influencing the absorption and fluorescence spectra. nih.govrsc.org This type of condensation is a key step in building the xanthene core of many fluorescent dyes.

Organometallic and Coordination Compound Precursors

The structure of this compound, featuring both a carboxylic acid group and a phenolic hydroxyl group, makes it an excellent candidate for use as a ligand in organometallic and coordination chemistry. ijesi.org These functional groups can coordinate to metal centers, enabling the construction of a wide array of metal-containing derivatives.

Organotin(IV) carboxylates are a well-studied class of compounds, and their synthesis is often achieved through straightforward condensation reactions. academicjournals.orgacademicjournals.orgajbasweb.comajbasweb.com While direct studies on this compound are limited, extensive research on the closely related 4-(diethylamino)benzoic acid provides a clear blueprint for these syntheses. The typical method involves reacting the carboxylic acid with an appropriate organotin(IV) oxide or hydroxide in a suitable solvent, such as ethanol or acetonitrile (B52724), under reflux. academicjournals.orgajbasweb.com

For example, diorganotin(IV) dicarboxylates can be prepared by reacting the acid with a diorganotin(IV) oxide in a 2:1 molar ratio. Similarly, triorganotin(IV) carboxylates are synthesized by reacting the acid with a triorganotin(IV) hydroxide in a 1:1 molar ratio. academicjournals.orgajbasweb.com These reactions result in the formation of Sn-O bonds via the carboxylate group. ajbasweb.com

The following interactive table summarizes the synthesis of various organotin(IV) complexes using 4-(diethylamino)benzoic acid, a methodology directly applicable to its 2-hydroxy derivative.

| Product Name | Organotin Reactant | Acid Reactant | Molar Ratio (Acid:Tin) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Bis{4-(diethylamino)benzoato}dimethyltin(IV) | Dimethyltin(IV) oxide | 4-(diethylamino)benzoic acid | 2:1 | Ethanol | 67.0 | academicjournals.org |

| Bis[4-(diethylamino)benzoato]tetrabutyldistannoxane(IV) dimer | Dibutyltin(IV) oxide | 4-(diethylamino)benzoic acid | 1:1 | Ethanol | 85.3 | ajbasweb.com |

| 4-(Diethylamino)benzoatotriphenyltin(IV) | Triphenyltin(IV) hydroxide | 4-(diethylamino)benzoic acid | 1:1 | Acetonitrile | 79.9 | academicjournals.orgajbasweb.com |

From a coordination chemistry perspective, this compound is a versatile bidentate ligand. ijesi.org The carboxylate group and the adjacent phenolic hydroxyl group can chelate to a single metal center, forming a stable six-membered ring. This O,O-donor chelation is a common coordination mode for salicylic acid and its derivatives with a wide range of metal ions. ijesi.orgsapub.org

The design of ligands can be further elaborated by modifying the core structure of this compound. One common strategy is to convert the corresponding aldehyde, 4-(diethylamino)salicylaldehyde, into a Schiff base ligand. researchgate.netnih.gov For instance, condensation of 4-(diethylamino)salicylaldehyde with an amine, such as aniline (B41778) or 4-aminobenzoic acid, yields a Schiff base that can act as a bidentate N,O-donor ligand. researchgate.netnih.gov These ligands form stable complexes with various metal ions, including Zn(II), Cd(II), Sn(II), and Pb(II), where coordination occurs through the deprotonated phenolic oxygen and the azomethine nitrogen. researchgate.net

Iii. Advanced Spectroscopic and Structural Characterization of 4 Diethylamino 2 Hydroxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For 4-(Diethylamino)-2-hydroxybenzoic acid, ¹H and ¹³C NMR are fundamental for confirming the organic framework, while advanced techniques like ¹¹⁹Sn NMR are crucial for characterizing its coordination complexes.

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The spectrum of this compound and its derivatives shows characteristic signals for the protons of the diethylamino group and the substituted aromatic ring.

The ethyl protons of the diethylamino group typically appear as a triplet around 1.18-1.22 ppm, corresponding to the methyl (-CH₃) group, and a quartet around 3.37-3.45 ppm from the methylene (B1212753) (-CH₂) group. ajbasweb.comchemicalbook.com This distinct triplet-quartet pattern is a hallmark of an ethyl group where the methylene protons are coupled to the three methyl protons.

The protons on the aromatic ring are observed in the downfield region, typically between 6.0 and 8.1 ppm. ajbasweb.comchemicalbook.com Their exact chemical shifts and coupling patterns (e.g., doublet, doublet of doublets) depend on their position relative to the electron-donating diethylamino and hydroxyl groups, and the electron-withdrawing carboxylic acid group. For instance, in a closely related derivative, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, the aromatic protons of the diethylamino-substituted ring appear at approximately 6.03 ppm, 6.11 ppm, and 6.91 ppm. chemicalbook.com A signal corresponding to the acidic proton of the carboxylic acid is also expected at a significantly downfield shift, often above 10 ppm, and may appear as a broad singlet. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for the 4-(Diethylamino)-2-hydroxybenzoyl Moiety

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -N(CH₂CH₃ )₂ | ~ 1.18 - 1.22 | Triplet (t) | ~ 7.1 |

| -N(CH₂ CH₃)₂ | ~ 3.37 - 3.45 | Quartet (q) | ~ 7.1 |

| Aromatic H | ~ 6.03 | Doublet of Doublets (dd) | ~ 9.2, 2.5 |

| Aromatic H | ~ 6.11 | Singlet-like Doublet (sd) | ~ 2.5 |

| Aromatic H | ~ 6.91 | Doublet (d) | ~ 8.9 |

| -COOH | > 10 | Singlet (s), broad | - |

Note: Data is derived from the closely related compound 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid and organotin(IV) complexes of 4-(diethylamino)benzoic acid. ajbasweb.comchemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete structural elucidation of its carbon framework.

The carbon atoms of the diethylamino group are observed in the upfield region of the spectrum. The methyl carbon (-CH₃) typically resonates around 12.5 ppm, while the methylene carbon (-CH₂) appears further downfield. chemicalbook.com The aromatic carbons produce signals in the range of approximately 96 to 165 ppm. chemicalbook.com The carbon attached to the nitrogen atom of the diethylamino group and the carbon bearing the hydroxyl group are significantly shielded or deshielded due to the electronic effects of these substituents. The carbon atom of the carboxylic acid group (C=O) is highly deshielded and appears furthest downfield, often in the range of 167-170 ppm. chemicalbook.com

Table 2: Representative ¹³C NMR Chemical Shift Assignments for the 4-(Diethylamino)-2-hydroxybenzoyl Moiety

| Carbon Assignment | Chemical Shift (δ) ppm |

| -N(CH₂CH₃ )₂ | ~ 12.5 |

| -N(CH₂ CH₃)₂ | ~ 44.5 |

| Aromatic C-H | ~ 96.7 |

| Aromatic C-H | ~ 103.5 |

| Aromatic C-H | ~ 134.6 |

| Aromatic C (quaternary) | ~ 110.1 |

| Aromatic C-N (quaternary) | ~ 153.6 |

| Aromatic C-OH (quaternary) | ~ 165.2 |

| C =O (Carboxylic Acid) | ~ 167.5 |

Note: Data is derived from the closely related compound 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. chemicalbook.com

This compound can act as a ligand, coordinating to metal centers through its carboxylate and hydroxyl groups. When complexed with tin (Sn), ¹¹⁹Sn NMR spectroscopy becomes a powerful tool for characterizing the resulting organotin derivatives. Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly used due to its favorable sensitivity and spin of ½, which results in sharp signals over a very wide chemical shift range of up to 5000 ppm. huji.ac.ilnorthwestern.edu

The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry around the tin atom. researchgate.net An increase in the coordination number generally leads to increased electron density at the tin nucleus, causing the resonance signal to shift to a higher field (upfield shift). researchgate.net For example, four-coordinate organotin(IV) complexes typically show ¹¹⁹Sn signals in a different region than five- or six-coordinate complexes. This allows for the direct determination of the coordination environment in solution. The presence of a single peak in the ¹¹⁹Sn NMR spectrum suggests that all tin atoms in the complex are in an equivalent chemical environment. researchgate.net Studies of Sn(IV) complexes with similar carboxylate ligands have utilized this technique to confirm the proposed structures in solution. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying the functional groups present in this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to its functional groups.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band is anticipated in the region of 3500–2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid and the phenolic hydroxyl group, which are involved in strong hydrogen bonding. farmaceut.org The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl groups are expected to appear around 3080-2850 cm⁻¹. ajbasweb.com A strong absorption peak corresponding to the carbonyl (C=O) stretching of the carboxylic acid group would typically be observed around 1700-1660 cm⁻¹. The spectrum would also feature bands for aromatic C=C stretching (around 1600 cm⁻¹) and C-N stretching of the diethylamino group (around 1270 cm⁻¹). ajbasweb.com

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| O-H stretching | Carboxylic acid / Phenol (B47542) | 3500 - 2500 (broad) |

| C-H stretching | Aromatic | ~ 3080 |

| C-H stretching | Aliphatic (-CH₂, -CH₃) | ~ 2970 - 2850 |

| C=O stretching | Carboxylic acid | ~ 1700 - 1660 |

| C=C stretching | Aromatic | ~ 1600 |

| C-N stretching | Aromatic amine | ~ 1270 |

Note: Frequencies are based on data from related benzoic acid derivatives. ajbasweb.comfarmaceut.org

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, such as those in the aromatic ring.

The Raman spectrum of this compound would be expected to show characteristic signals for the benzene (B151609) ring. Strong bands corresponding to the ring breathing modes are typically prominent. For salicylic (B10762653) acid, a related compound, a notable Raman peak is observed around 1660 cm⁻¹, which can be assigned to the C=O stretching vibration. researchgate.net Other significant bands for the aromatic framework, including C=C stretching and C-H in-plane bending, are also expected. The presence of the diethylamino group would introduce additional signals corresponding to C-N and aliphatic C-C and C-H vibrations, further defining the molecule's unique spectral fingerprint.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a pivotal technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the electronic transitions they can undergo.

The UV-Vis absorption spectrum of this compound is primarily determined by its chromophore, which is the substituted benzene ring system. A chromophore is the part of a molecule responsible for its color by absorbing light in the UV or visible region. In this molecule, the benzoic acid moiety acts as the fundamental chromophore. However, its spectroscopic properties are significantly modulated by the presence of two powerful auxochromes attached to the benzene ring: the hydroxyl (-OH) group and the diethylamino (-N(C₂H₅)₂) group. Auxochromes are functional groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum.

The absorption of ultraviolet radiation in organic molecules like this is restricted to functional groups containing valence electrons of low excitation energy. The electronic transitions observed are typically of two main types:

π → π* (pi to pi-star) transitions: These transitions involve the excitation of an electron from a π bonding orbital to a higher energy π* antibonding orbital. They are characteristic of unsaturated systems, such as the aromatic ring in this compound. These transitions are typically high-intensity, with molar absorptivity (ε) values often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. The presence of the electron-donating diethylamino and hydroxyl groups in conjugation with the benzene ring and the electron-withdrawing carboxyl group extends the conjugated system. This extension lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a shift of the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzoic acid.

n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding (n) atomic orbital to a π* antibonding orbital. The non-bonding electrons are located on heteroatoms like the oxygens of the carbonyl, carboxyl, and hydroxyl groups, and the nitrogen of the diethylamino group. Compared to π → π* transitions, n → π* transitions are of much lower intensity, with ε values typically in the range of 10 to 100 L mol⁻¹ cm⁻¹. These absorption bands are often observed as shoulders on the more intense π → π* bands.

For a related compound, 4-N,N-dimethylamino benzoic acid, the absorption maxima are reported to be in the range of 295-315 nm, which is indicative of a strong π → π* transition characteristic of the substituted aromatic system. nih.gov A similar range would be expected for this compound.

Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a molecule's UV-Vis absorption bands change with the polarity of the solvent. nih.gov This effect arises from differential solvation of the molecule's ground and excited electronic states. nih.gov For a molecule like this compound, which possesses both hydrogen-bond-donating (-OH, -COOH) and accepting (-N(C₂H₅)₂, C=O) sites, as well as a significant ground-state dipole moment, pronounced solvatochromic effects are anticipated.

The nature of the solvatochromic shift depends on the electronic transition and the change in the molecule's dipole moment upon excitation:

Bathochromic Shift (Red Shift): This shift to longer wavelengths occurs when an increase in solvent polarity provides greater stabilization to the excited state than the ground state. This is common for π → π* transitions, where the excited state is often more polar than the ground state. Polar solvents will lower the energy of this more polar excited state, reducing the energy gap for the transition.

Hypsochromic Shift (Blue Shift): This shift to shorter wavelengths occurs when an increase in solvent polarity stabilizes the ground state more than the excited state. This is frequently observed for n → π* transitions. In polar, protic solvents (like water or ethanol), the non-bonding electrons of the ground state can be stabilized by hydrogen bonding, increasing the energy required to excite them.

Table 1: Illustrative Solvatochromic Effects on the Primary π → π* Transition of this compound (Note: The following λ_max values are hypothetical and serve to illustrate the principles of solvatochromism.)

| Solvent | Dielectric Constant (ε) | Solvent Type | Expected λ_max (nm) | Expected Shift |

| Hexane | 1.9 | Non-polar, Aprotic | ~295 | Reference |

| Dichloromethane | 8.9 | Polar, Aprotic | ~305 | Bathochromic |

| Acetone | 20.7 | Polar, Aprotic | ~310 | Bathochromic |

| Ethanol (B145695) | 24.6 | Polar, Protic | ~315 | Bathochromic |

| Water | 80.1 | Polar, Protic | ~320 | Bathochromic |

This interactive table demonstrates the expected bathochromic (red) shift of the main π → π* absorption band as the solvent polarity increases, stabilizing the more polar excited state.

The UV-Vis absorption spectrum of this compound is highly sensitive to changes in pH due to the presence of two ionizable functional groups: the carboxylic acid and the phenolic hydroxyl group. The state of protonation of these groups significantly alters the electronic structure of the chromophore, leading to distinct spectral changes that can be used to determine the acid dissociation constants (pKa) of the molecule. pharmascholars.comnist.gov

The molecule exists in three primary forms depending on the pH:

Cationic/Neutral Form (pH < ~2): At very low pH, the diethylamino group could potentially be protonated, although the primary species in the acidic range will be the fully protonated neutral molecule (with -COOH and -OH groups intact).

Monoanionic Form (pH ~3-8): As the pH increases, the more acidic carboxylic acid group deprotonates to form a carboxylate (-COO⁻). This typically causes a modest shift in the λ_max.

Dianionic Form (pH > ~9): At higher pH, the phenolic hydroxyl group deprotonates to form a phenoxide ion (-O⁻). The phenoxide is a much more powerful electron-donating group than the neutral hydroxyl group. This deprotonation extends the conjugated system and significantly lowers the π → π* transition energy, resulting in a large bathochromic shift and often an increase in molar absorptivity (a hyperchromic effect). chemrxiv.org

The transition between these forms can be monitored by recording spectra at various pH values. The presence of one or more isosbestic points—wavelengths where the absorbance remains constant regardless of pH—indicates a clean equilibrium between two interconverting species. scielo.org.mx

Table 2: Illustrative pH-Dependent Spectral Responses of this compound (Note: The following λ_max values are hypothetical, based on the expected behavior of phenolic acids, to illustrate the principles of acidochromism.)

| pH Range | Predominant Species | Functional Groups | Expected λ_max (nm) |

| < 2 | Neutral | -COOH, -OH | ~300 |

| 4 - 7 | Monoanion | -COO⁻, -OH | ~305 |

| > 10 | Dianion | -COO⁻, -O⁻ | ~340 |

This interactive table illustrates the expected bathochromic shifts in the main absorption band as the molecule undergoes deprotonation, first at the carboxylic acid and then, more dramatically, at the phenolic hydroxyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). This precision allows for the determination of the exact elemental composition of the parent molecule and its fragments.

For this compound, the elemental formula is C₁₁H₁₅NO₃. The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O), is 209.10519334 Da. nih.gov An experimental measurement using an HRMS instrument like a Time-of-Flight (TOF) or Orbitrap analyzer would yield a value extremely close to this theoretical mass, confirming the elemental formula and ruling out other possibilities with the same nominal mass.

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) are used to separate compounds and analyze their fragmentation.

For this compound, the electron ionization (EI) mass spectrum shows a molecular ion peak and several key fragment ions. nih.gov Analysis of this pattern helps to confirm the connectivity of the atoms.

Table 3: Major Fragments of this compound in GC-MS (EI)

| m/z | Ion Identity | Proposed Loss from Parent Molecule |

| 209 | [M]⁺˙ | Molecular Ion |

| 194 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) |

| 176 | [M - CH₃ - H₂O]⁺ | Loss of a methyl radical and a water molecule |

This interactive table summarizes the key fragments observed in the mass spectrum of the target compound.

A plausible fragmentation pathway initiated by electron ionization is as follows:

Molecular Ion Formation (m/z 209): The initial ionization event removes an electron from the molecule, typically from a lone pair on the nitrogen or an oxygen atom, to form the molecular ion, [C₁₁H₁₅NO₃]⁺˙.

Formation of the [M - 15]⁺ Fragment (m/z 194): A common fragmentation for alkyl amines is α-cleavage. The loss of a methyl radical (•CH₃) from one of the ethyl groups attached to the nitrogen is a favorable process, resulting in a stabilized cation at m/z 194. nih.gov

Formation of the [M - 33]⁺ Fragment (m/z 176): The fragment at m/z 194 can subsequently lose a molecule of water (18 Da). This is likely facilitated by the ortho-hydroxyl group, leading to the formation of a stable cyclic structure. The resulting ion at m/z 176 corresponds to the loss of both a methyl radical and a water molecule from the original molecular ion. nih.gov

Other characteristic fragmentations for benzoic acids, such as the loss of •OH (M-17) or •COOH (M-45), may also occur but are less prominent in the reported spectrum. libretexts.org The observed fragmentation pattern provides strong evidence for the presence of a diethylamino group and a hydroxyl group on the benzoic acid core.

X-ray Crystallography

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid state. This method provides precise data on molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing. For derivatives of this compound, single-crystal X-ray diffraction studies have been instrumental in elucidating their detailed structural features.

Determination of Solid-State Molecular Structures

The solid-state molecular structure of the Schiff base derivative, (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid, has been determined through single-crystal X-ray analysis. researchgate.netnih.gov This analysis revealed that the compound crystallizes in the monoclinic system with the space group P2/c. researchgate.net The asymmetric unit of the crystal structure contains one molecule of the Schiff base ligand. researchgate.netnih.gov The crystallographic data provides a precise model of the molecule's conformation in the solid state. researchgate.netnih.gov

| Crystal Parameter | (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid |

| Empirical Formula | C₁₈H₂₀N₂O₃ |

| Formula Weight | 312.36 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 12.4216 (8) |

| b (Å) | 8.1511 (6) |

| c (Å) | 16.0820 (11) |

| β (°) ** | 93.001 (3) |

| Volume (ų) ** | 1626.06 (19) |

| Z | 4 |

| Temperature (K) | 296 |

Data sourced from Kargar et al. (2012). researchgate.netnih.gov

Analysis of Bond Lengths, Angles, and Torsional Parameters

Detailed analysis of the crystallographic data for (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid confirms that the observed bond lengths and angles fall within normal and expected ranges for this type of structure. researchgate.netnih.gov

A key torsional parameter, the dihedral angle between the two benzene rings of the molecule, was determined to be 12.25 (19)°. researchgate.netnih.gov This value indicates a slight twist between the two aromatic planes. The molecule adopts an E conformation with respect to the C=N imine bond. researchgate.netnih.gov Additionally, structural analysis revealed that one of the ethyl groups attached to the nitrogen atom is disordered over two positions, with a refined site occupancy ratio of 0.55(1) to 0.45(1). researchgate.netnih.gov

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)

The crystal packing of (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid is significantly influenced by a network of hydrogen bonds. researchgate.netnih.gov An important intramolecular hydrogen bond is present between the hydroxyl group's hydrogen (H3) and the imine nitrogen (N1), which results in the formation of a stable six-membered ring motif, designated as S(6). researchgate.netnih.gov

In addition to the intramolecular forces, intermolecular hydrogen bonds play a crucial role in stabilizing the crystal lattice. Pairs of molecules are linked by O—H···O hydrogen bonds, forming inversion dimers characterized by an R²₂(8) ring motif. researchgate.netnih.gov These interactions create a robust supramolecular architecture in the solid state.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| Intramolecular | ||||

| O3—H3···N1 | 0.82 | 1.88 | 2.609 (3) | 147 |

| Intermolecular | ||||

| O2—H2···O1ⁱ | 0.82 | 1.80 | 2.613 (2) | 170 |

Symmetry code: (i) -x+1, -y+1, -z+1. Data sourced from Kargar et al. (2012). nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This method serves as a crucial quality control step to verify the empirical formula of a newly synthesized compound and to assess its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.

For this compound and its derivatives, elemental analysis confirms that the elemental composition of the synthesized material matches the expected stoichiometry.

| Compound | Molecular Formula | % Carbon (Calculated) | % Hydrogen (Calculated) | % Nitrogen (Calculated) | % Oxygen (Calculated) |

| This compound | C₁₁H₁₅NO₃ | 63.14 | 7.23 | 6.69 | 22.93 |

| (E)-4-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzoic acid | C₁₈H₂₀N₂O₃ | 69.21 | 6.45 | 8.97 | 15.37 |

Iv. Computational Chemistry and Theoretical Insights into 4 Diethylamino 2 Hydroxybenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate the geometric parameters, spectroscopic signatures, and reaction pathways of 4-(Diethylamino)-2-hydroxybenzoic acid.

The first step in a computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. For derivatives of salicylic (B10762653) acid, DFT methods are used to predict bond lengths, bond angles, and dihedral angles. researchgate.netbohrium.com A key structural feature in molecules like this compound is the intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups, which significantly influences the planarity and stability of the molecule. mdpi.com

Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are also determined. researchgate.netpleiades.online The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. pleiades.onlineresearchgate.net For salicylic acid derivatives, a large HOMO-LUMO gap suggests high stability. pleiades.onlineresearchgate.net The MEP map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other chemical species. researchgate.netbohrium.com

Table 1: Illustrative DFT-Calculated Electronic Properties for Salicylic Acid Isomers (Note: This table presents data for salicylic acid isomers as a proxy to demonstrate the type of insights gained from DFT calculations.)

| Property | Salicylic Acid (ortho) | m-Hydroxybenzoic Acid | p-Hydroxybenzoic Acid |

| HOMO Energy (eV) | -9.36 | -9.51 | -9.23 |

| LUMO Energy (eV) | -2.01 | -1.98 | -1.89 |

| Energy Gap (eV) | 7.35 | 7.53 | 7.34 |

| Dipole Moment (Debye) | 2.65 | 4.67 | 7.68 |

Data sourced from studies on hydroxybenzoic acid isomers using the B3LYP/6-311G(d,p) level of theory. researchgate.netbohrium.com

DFT calculations are highly effective in predicting various spectroscopic parameters. Theoretical calculations of vibrational frequencies (IR) for salicylic and aminobenzoic acid derivatives have shown good agreement with experimental data, aiding in the assignment of complex spectral bands. nih.govdergipark.org.tr For instance, the characteristic vibrational modes of the carboxyl and hydroxyl groups are sensitive to intramolecular hydrogen bonding, and DFT can accurately model these effects. dergipark.org.tr

Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can predict ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These predictions are invaluable for interpreting experimental NMR spectra and confirming molecular structures. For substituted aminobenzoic acids, computational studies have successfully correlated calculated chemical shifts with experimental values. dergipark.org.tr

Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. It provides information about electronic transitions, including their energies (wavelengths) and intensities (oscillator strengths). whiterose.ac.ukresearchgate.net Studies on p-aminobenzoic acid (PABA) have used TD-DFT to successfully reproduce experimental UV-Vis spectra and understand the electronic transitions responsible for its UV-absorbing properties. whiterose.ac.ukresearchgate.net Such calculations for this compound would be crucial in understanding its photochemistry.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for a Related Molecule (2-amino-3-methylbenzoic acid)

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

| O-H stretch | 3385 | 3402 |

| C=O stretch | 1678 | 1695 |

| N-H symmetric stretch | 3480 | 3498 |

| N-H asymmetric stretch | 3365 | 3380 |

Data derived from studies on 2-amino-3-methylbenzoic acid using the B3LYP/6-311G+(2d,p) level of theory. dergipark.org.tr

DFT is instrumental in exploring the mechanisms of chemical reactions by mapping the potential energy surface. This involves locating the transition state (TS) structures and calculating the activation energy barriers. nih.govresearchgate.net For phenolic compounds, which share structural motifs with this compound, DFT has been used to study reactions with radicals, such as the hydroxyl radical (•OH). researchgate.net

These studies can determine the preferred reaction pathways, whether it's hydrogen atom abstraction from the hydroxyl group or radical addition to the aromatic ring. nih.govacs.orgresearchgate.net For instance, investigations into the reaction of phenol (B47542) with the DPPH radical have used DFT to characterize the transition states, revealing that the reaction mechanism can have both hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET) characteristics. nih.govustc.edu.cn Such insights are vital for understanding the antioxidant properties or atmospheric degradation pathways of this compound.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations complement the static picture provided by DFT by modeling the dynamic behavior of molecules over time. This approach is particularly useful for studying conformational flexibility and interactions with the surrounding environment, such as solvents.

The properties and behavior of a molecule can be significantly influenced by the solvent. MD simulations explicitly model the interactions between the solute (this compound) and a large number of solvent molecules. acs.orgresearchgate.net Studies on dihydroxybenzoic acids in solvents like 2-propanol have used MD to investigate molecular association and the formation of solute-solvent hydrogen bonds. researchgate.netnih.gov

These simulations can reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. acs.org The strength and lifetime of hydrogen bonds between the solute's functional groups (carboxyl, hydroxyl, amino) and solvent molecules can be quantified. nih.gov This information is crucial for understanding solubility, as demonstrated in studies of m-hydroxybenzoic acid in various pure solvents. acs.org Furthermore, MD simulations can be used to calculate the binding free energy of a molecule to a protein, as shown in studies of salicylic acid with human serum albumin, providing insights into its pharmacokinetic properties. physchemres.orgphyschemres.org

Quantum Chemical Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. For a compound like this compound, these calculations can reveal how the interplay between the electron-donating diethylamino group and the electron-withdrawing carboxylic acid group, mediated by the aromatic ring and the hydroxyl group, governs its properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. In contrast, a large HOMO-LUMO gap indicates high stability and low reactivity. For this compound, the presence of the electron-donating diethylamino group would be expected to raise the energy of the HOMO, while the π-conjugated system of the benzene (B151609) ring and the carboxyl group would influence the LUMO energy.

Theoretical studies on similar molecules, such as 4-(Dimethylamino) Benzaldehyde, have utilized DFT calculations to determine these energy levels and predict molecular properties. conicet.gov.arnih.gov A hypothetical table of such calculated properties for this compound is presented below to illustrate the type of data generated from such an analysis.

| Parameter | Symbol | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 3.0 to 4.5 | Chemical reactivity and kinetic stability |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation. Specific experimental or computational studies on this compound would be required for precise values.

The distribution of electron density within the this compound molecule is non-uniform due to the presence of heteroatoms (oxygen and nitrogen) with differing electronegativities and the resonance effects of the substituent groups. A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution. In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, as well as potentially on the nitrogen atom of the diethylamino group, making these sites potential centers for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the hydroxyl and carboxyl groups would exhibit positive potential. This charge distribution is fundamental to the molecule's reactivity, intermolecular interactions, and its behavior in different solvent environments.

Molecular Docking Simulations in Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and a target, such as an enzyme or a receptor. In the context of chemical systems, it can be adapted to predict how a molecule like this compound might interact with specific chemical species.

Molecular docking simulations can be employed to investigate the potential of this compound to act as a ligand for various metal ions or as a sensor for specific chemical analytes. The carboxylate and hydroxyl groups on the molecule represent potential binding sites for metal ions, forming chelate complexes.

A docking study would involve defining a binding site on the target species (e.g., a metal ion in a specific coordination environment) and then computationally placing the this compound molecule in this site in various conformations. The stability of each conformation is evaluated using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). The results can predict the most stable binding mode and identify the key intermolecular interactions, such as coordinate bonds, hydrogen bonds, and van der Waals forces.

While specific docking studies of this compound with inorganic species were not found, research on similar molecules demonstrates the utility of this approach. A hypothetical data table illustrating the potential outcomes of a docking study with different metal ions is provided below.

| Inorganic Species | Predicted Binding Affinity (kcal/mol) | Potential Interacting Groups |

|---|---|---|

| Cu(II) | -7.0 to -9.0 | Carboxylate (COO-), Hydroxyl (OH) |

| Fe(III) | -6.5 to -8.5 | Carboxylate (COO-), Hydroxyl (OH) |

| Zn(II) | -6.0 to -8.0 | Carboxylate (COO-), Hydroxyl (OH) |

Note: The binding affinities presented are hypothetical and illustrative. Actual values would depend on the specific force field, docking algorithm, and the defined chemical environment.

These simulations could guide the design of new chemosensors, where the binding of an analyte to this compound could result in a detectable change in its photophysical properties, such as fluorescence.

V. Coordination Chemistry and Supramolecular Assemblies of 4 Diethylamino 2 Hydroxybenzoic Acid Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving derivatives of 4-(diethylamino)-2-hydroxybenzoic acid typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The specific reaction conditions, such as molar ratios, solvent, and temperature, are crucial in directing the stoichiometry and structure of the final product.

The preparation of coordination compounds with divalent transition metal ions generally involves the reaction of a metal(II) salt (e.g., chloride, acetate, or tetrafluoroborate) with the deprotonated form of the ligand. A common synthetic strategy involves dissolving the ligand and a base (like sodium hydroxide (B78521) or triethylamine) in a solvent such as ethanol (B145695) or methanol, followed by the addition of the metal salt solution. researchgate.netuobaghdad.edu.iq The mixture is often heated under reflux to ensure the completion of the reaction. uobaghdad.edu.iq The resulting metal complexes, which may precipitate upon cooling or after reducing the solvent volume, are then isolated by filtration, washed, and dried. researchgate.net

For instance, the synthesis of a Cu(II) complex with a related ligand, 4-(diethylamino)-2-hydroxybenzaldehyde, was achieved by reacting Cu(BF₄)₂·6H₂O with the deprotonated ligand in methanol. researchgate.net This general approach, with a metal-to-ligand molar ratio typically of 1:2, can be adapted for this compound to synthesize complexes of the type [M(L)₂], where M = Co(II), Ni(II), Cu(II), Zn(II), or Mn(II), and L represents the deprotonated ligand. researchgate.netunesp.br

The synthesis of organotin(IV) complexes with derivatives of this compound, such as 4-(diethylamino)benzoic acid, has been successfully demonstrated. academicjournals.orgacademicjournals.orgajbasweb.com These preparations typically involve one of two main routes:

Reaction with Organotin(IV) Oxides: This method involves heating a mixture of the carboxylic acid and a diorganotin(IV) oxide (e.g., dimethyltin(IV) oxide or dibutyltin(IV) oxide) in a 2:1 molar ratio in a solvent like ethanol under reflux. academicjournals.org

Reaction with Organotin(IV) Hydroxides: This route involves reacting the carboxylic acid with a triorganotin(IV) hydroxide (e.g., triphenyltin(IV) hydroxide) in a 1:1 molar ratio, typically in acetonitrile (B52724) under reflux. academicjournals.orgajbasweb.com

Following the reaction, the solution is filtered, and the product is crystallized by slow evaporation of the solvent. ajbasweb.com This has yielded various monomeric and dimeric organotin(IV) carboxylate complexes. academicjournals.orgacademicjournals.org

Table 1: Examples of Synthesized Organotin(IV) Complexes with 4-(diethylamino)benzoic acid.

| Complex Name | Reactants | Molar Ratio | Solvent |

| Bis{4-(diethylamino)benzoato}dimethyltin(IV) | 4-(diethylamino)benzoic acid and dimethyltin(IV) oxide | 2:1 | Ethanol |

| Bis{4-(diethylamino)benzoato}dibutyltin(IV) | 4-(diethylamino)benzoic acid and dibutyltin(IV) oxide | 2:1 | Toluene (B28343) |

| 4-(Diethylamino)benzoatotriphenyltin(IV) | 4-(diethylamino)benzoic acid and triphenyltin(IV) hydroxide | 1:1 | Acetonitrile |

Data compiled from various sources. academicjournals.orgajbasweb.com

The stoichiometry of the resulting metal complex is highly dependent on the molar ratio of the reactants and the coordination preferences of the metal ion. nih.gov In the synthesis of transition metal complexes, a 1:2 metal-to-ligand ratio often yields neutral complexes with the general formula [M(L)₂], where the ligand acts as a bidentate donor, coordinating through the carboxylate oxygen and the phenolic oxygen. researchgate.net

For organotin(IV) compounds, the stoichiometry is dictated by the nature of the organotin precursor. Diorganotin(IV) oxides, R₂SnO, typically react in a 1:2 ratio with the carboxylic acid to form R₂Sn(L)₂ complexes. academicjournals.org In contrast, triorganotin(IV) hydroxides, R₃SnOH, react in a 1:1 molar ratio to produce R₃Sn(L) complexes. ajbasweb.com The identity of the metal and the ligand-to-metal ratio can be adjusted to preferentially form complexes with different coordination numbers, which in turn affects their structure and stability. jake-song.com

Elucidation of Coordination Geometries and Ligand Field Effects

The geometric arrangement of the ligand around the central metal ion and the resulting electronic properties are fundamental aspects of coordination chemistry. These are typically investigated using techniques such as single-crystal X-ray diffraction, electronic spectroscopy, and magnetic susceptibility measurements.

The coordination environment around the metal center in complexes with this compound derivatives can vary significantly.

Organotin(IV) Complexes: X-ray diffraction studies on organotin(IV) complexes of the closely related 4-(diethylamino)benzoic acid have revealed diverse coordination geometries. For example, in Bis{4-(diethylamino)benzoato}dibutyltin(IV), the tin atom is six-coordinated in a distorted octahedral geometry. academicjournals.org In contrast, 4-(diethylamino)benzoatotriphenyltin(IV) features a four-coordinated tin atom. academicjournals.orgacademicjournals.org Dimeric structures can also form, exhibiting both five- and six-coordinated tin atoms within the same molecule. academicjournals.org

Transition Metal Complexes: For transition metal complexes, the geometry is influenced by the d-electron configuration of the metal ion. Copper(II) complexes with related ligands have been shown to adopt distorted square-planar or elongated square-pyramidal geometries. researchgate.net For other first-row transition metals, a distorted octahedral geometry is commonly proposed, especially for complexes of the type [M(L)₂], where two bidentate ligands coordinate to the metal center. researchgate.netresearchgate.net In some cases, particularly with bulky ligands or specific electronic configurations (like d⁸ Ni(II)), square-planar geometry may be favored. sbmu.ac.ir

Table 2: Common Coordination Geometries for Metal Complexes.

| Metal Ion | d-Electron Config. | Typical Coordination Geometry | Example Complex Type |

| Co(II) | d⁷ | Distorted Octahedral | [Co(L)₂(H₂O)₂] |

| Ni(II) | d⁸ | Distorted Octahedral, Square-Planar | [Ni(L)₂(H₂O)₂], [Ni(L)₂] |

| Cu(II) | d⁹ | Distorted Octahedral, Square-Pyramidal, Square-Planar | [Cu(L)₂(H₂O)₂], [Cu(L)(diimine)]⁺ |

| Zn(II) | d¹⁰ | Tetrahedral, Distorted Octahedral | [Zn(L)₂], [Zn(L)₂(H₂O)₂] |

| Sn(IV) | - | Tetrahedral, Trigonal Bipyramidal, Octahedral | [R₃Sn(L)], [(R₂Sn(L)₂)₂O]₂, [R₂Sn(L)₂] |

Geometries are based on typical findings for similar ligand systems. researchgate.netacademicjournals.orgresearchgate.netsbmu.ac.ir

Magnetic moment measurements provide valuable information about the number of unpaired electrons in a transition metal complex, which in turn helps to deduce the metal's oxidation state and coordination geometry. gcnayanangal.com The measurements are typically carried out at room temperature using methods like the Gouy balance. unesp.br

Co(II) Complexes: High-spin Co(II) (d⁷) in an octahedral environment is expected to have three unpaired electrons. The magnetic moments for such complexes typically fall in the range of 4.30–4.70 Bohr Magnetons (B.M.), with the value being higher than the spin-only value (3.87 B.M.) due to significant orbital contribution. researchgate.net

Ni(II) Complexes: Ni(II) (d⁸) in an octahedral geometry has two unpaired electrons, and its magnetic moments are generally observed in the range of 2.9–3.4 B.M. researchgate.net Diamagnetic behavior (μ_eff ≈ 0 B.M.) would be indicative of a square-planar geometry. sbmu.ac.ir

Cu(II) Complexes: Cu(II) (d⁹) has one unpaired electron, leading to paramagnetic behavior. Its magnetic moments are typically found in the range of 1.7–2.2 B.M. researchgate.net Values around 1.64 B.M. have been reported for square-planar environments, while slightly higher values can indicate distorted octahedral geometry. sbmu.ac.ir

Mn(II) and Zn(II) Complexes: High-spin Mn(II) (d⁵) complexes are expected to have five unpaired electrons and a magnetic moment of approximately 5.9 B.M. Zn(II) (d¹⁰) complexes are diamagnetic as they have no unpaired electrons. dalalinstitute.com

Table 3: Expected Magnetic Moments for High-Spin Transition Metal Complexes.

| Metal Ion | d-Electron Config. | Unpaired Electrons (n) | Spin-Only Moment (μ_so) (B.M.) | Typical Experimental Range (B.M.) |

| Mn(II) | d⁵ | 5 | 5.92 | ~5.9 |

| Co(II) | d⁷ | 3 | 3.87 | 4.30 - 5.20 |

| Ni(II) | d⁸ | 2 | 2.83 | 2.90 - 3.40 |

| Cu(II) | d⁹ | 1 | 1.73 | 1.70 - 2.20 |

| Zn(II) | d¹⁰ | 0 | 0 | Diamagnetic |

Data represents typical values for octahedral or pseudo-octahedral complexes. researchgate.net

Molar Conductivity Measurements for Complex Charge

Molar conductivity measurements are a fundamental technique used to determine the electrolytic nature of metal complexes in solution. This data is crucial for ascertaining the charge of the complex and understanding how the ligands are coordinated to the metal center. By dissolving a complex in a suitable solvent, typically at a concentration of 10⁻³ M, and measuring its molar conductance (Λ_M), it is possible to infer whether the anions are part of the coordination sphere or exist as counter-ions in the crystal lattice.

The interpretation of molar conductivity values is based on established ranges for different electrolyte types in a given solvent. For instance, in solvents like DMF or DMSO, non-electrolytes typically exhibit low molar conductivity values, while 1:1, 1:2, 2:1, or other electrolyte types show progressively higher values. This information, combined with elemental analysis, helps in proposing the correct structural formula for a complex.

While specific molar conductivity data for complexes of this compound are not extensively documented in the available literature, the principles can be illustrated with data from analogous systems. For example, studies on transition metal complexes with similar Schiff base ligands derived from 2,4-dihydroxybenzaldehyde (B120756) have shown molar conductivity values in the range of 13.54-14.33 ohm⁻¹ cm² mol⁻¹, indicating their non-electrolytic nature. sbmu.ac.ir In such cases, it is concluded that the anions are directly coordinated to the metal ion. sbmu.ac.ir Conversely, higher molar conductance values would suggest that the anions are not part of the inner coordination sphere and the complex is ionic.

Table 1: Representative Molar Conductivity Ranges for Electrolyte Types in Common Solvents

| Electrolyte Type | Molar Conductivity (Λ_M) in DMF (Ω⁻¹ cm² mol⁻¹) | Molar Conductivity (Λ_M) in DMSO (Ω⁻¹ cm² mol⁻¹) |

|---|---|---|

| Non-electrolyte | < 40 | < 50 |

| 1:1 | 65-90 | 50-70 |

| 1:2 | 130-170 | 80-115 |

| 1:3 | 200-260 | > 115 |

| 2:1 | 130-170 | 80-115 |

This table presents generally accepted ranges and can vary slightly based on experimental conditions.

Role as Bridging and Chelating Ligands

The structural diversity of coordination compounds involving this compound derivatives is largely dictated by the ligand's ability to act in both a chelating and a bridging fashion. The presence of both a carboxylate and a hydroxyl group in ortho position facilitates the formation of stable chelate rings with a metal ion.

Investigation of Polydentate Coordination Modes

This compound and its analogs can exhibit various coordination modes, acting as polydentate ligands. The specific mode of coordination is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

In its deprotonated form, the ligand can coordinate to a metal center through the oxygen atoms of the carboxylate and hydroxyl groups, forming a stable six-membered chelate ring. This bidentate chelating mode is a common feature in the coordination chemistry of salicylic (B10762653) acid derivatives. Furthermore, the diethylamino group, although a weaker donor, can also participate in coordination, leading to a tridentate binding mode under favorable steric and electronic conditions.

Research on the closely related 4-(diethylamino)salicylaldehyde (B93021) has provided valuable insights into the potential coordination behavior. For instance, Schiff bases derived from this aldehyde have been shown to act as bidentate ligands, coordinating through the phenolic oxygen and the azomethine nitrogen. researchgate.net In other cases, derivatives have been observed to behave as tridentate ONO donors. researchgate.net

The versatility in coordination is a hallmark of polydentate ligands, enabling the construction of complexes with varied geometries and nuclearities. researchgate.netyoutube.com

Formation of Multinuclear or Polymeric Coordination Architectures

The ability of this compound to act as a bridging ligand is key to the formation of multinuclear complexes and coordination polymers. The carboxylate group is a particularly effective bridging moiety, capable of adopting several bridging modes, such as syn-syn, syn-anti, and anti-anti, to link two or more metal centers.

When the ligand utilizes its chelating function to bind to one metal center and its carboxylate group to bridge to another, intricate one-, two-, or three-dimensional networks can be constructed. For example, studies on the coordination chemistry of 4-hydroxybenzoic acid have demonstrated its capacity to form coordination polymers where the metal centers are bridged by the acid's anion. rsc.org These structures can range from 2D square grid networks to complex 3D frameworks. rsc.org

In the context of this compound derivatives, the formation of dinuclear complexes has been observed. For instance, a dinuclear copper(II) complex with a deprotonated 4-(diethylamino)-2-hydroxybenzaldehyde ligand has been synthesized and structurally characterized. researchgate.net The formation of such multinuclear species is often facilitated by the bridging nature of the ligands, which can bring metal centers into close proximity, potentially leading to interesting magnetic or catalytic properties. The self-assembly process leading to these polymeric architectures is influenced by factors such as solvent, temperature, and the metal-to-ligand ratio.

Vi. Advanced Materials and Optical Sensing Applications Derived from 4 Diethylamino 2 Hydroxybenzoic Acid

Development of Fluorescent Probes and Chemosensors